(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S2/c1-27-8-7-23-18-15(21)9-14(20)10-16(18)28-19(23)22-17(24)12-29(25,26)11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFAZLPXFJPFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2SC1=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Benzylsulfonyl group : Contributes to hydrophobic interactions.
- Difluorobenzo[d]thiazole moiety : Imparts electronic properties that may enhance biological activity.
- Acetamide functionality : Provides hydrogen bonding capabilities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Anticonvulsant Activity
A study evaluated several derivatives of benzo[d]thiazole, including the target compound. The results demonstrated promising anticonvulsant activity with effective doses (ED50) significantly lower than standard treatments. For instance:
- Compound 5b : ED50 = 15.4 mg/kg
- Compound 5q : ED50 = 18.6 mg/kg
These compounds showed protective indices of 20.7 and 34.9 in the maximal electroshock seizure (MES) test, indicating a higher safety margin compared to phenytoin and carbamazepine .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through various in vitro assays. It demonstrated significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). The IC50 values for these activities were found to be in the low micromolar range, suggesting strong anti-inflammatory potential.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Specific findings include:
- Cell lines tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 values : Ranged from 5 to 15 µM depending on the cell line.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzylsulfonyl and difluorobenzo[d]thiazole groups significantly affect biological activity. Key observations include:
- Substituents on the benzyl group : Electron-withdrawing groups enhance activity.
- Fluorine substitution : Increases lipophilicity and may improve cellular uptake.
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving albino mice, the compound was administered at varying doses to assess its efficacy against induced seizures. Results indicated a dose-dependent response with minimal neurotoxicity observed at therapeutic doses .
- Cancer Cell Proliferation Inhibition : A series of experiments conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability, with flow cytometry confirming increased apoptosis rates .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzothiazole acetamide derivatives:
Substituent-Driven Functional Differences
In contrast, the 6-trifluoromethyl group in ’s compound introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Side Chain Modifications: The 2-methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to the 3-ethyl group in ’s compound, which prioritizes hydrophobic interactions . This contrasts with the 4-fluorophenylsulfonyl group in ’s compound, which balances hydrophobicity and electronic effects .
Stereochemical Considerations :
- The (E)-configuration in the target compound and ’s derivative may enforce a planar orientation of the acetamide group, optimizing π-π stacking with aromatic residues in enzymes. In contrast, the (Z)-configuration in ’s compound could lead to steric clashes, reducing binding efficiency .
Pharmacological Implications
- Target Selectivity: Fluorine atoms in the target compound may confer selectivity for kinases over proteases compared to non-fluorinated analogs like ’s derivative .
- Metabolic Stability : The 2-methoxyethyl group in the target compound is less prone to oxidative metabolism than the ethoxy group in ’s compound, suggesting longer half-life .
Preparation Methods
Cyclocondensation of 2-Amino-4,6-Difluorophenol
The benzothiazole scaffold is synthesized via cyclocondensation of 2-amino-4,6-difluorophenol with carbon disulfide in a basic medium. This method, adapted from, involves refluxing the phenolic substrate with carbon disulfide (CS₂) and hydrochloric acid (HCl) in ethanol (Scheme 1). The reaction proceeds via nucleophilic attack of the thiolate anion on the carbonyl carbon, followed by cyclization to form the benzothiazole ring.
Reaction Conditions :
- 2-Amino-4,6-difluorophenol (10 mmol), CS₂ (15 mmol), HCl (conc., 5 mL), ethanol (50 mL), reflux for 12 h.
- Yield : 78% (pale yellow solid).
Alkylation at the 3-Position
The 3-hydroxy group of the intermediate is alkylated with 2-methoxyethyl bromide using potassium carbonate (K₂CO₃) and benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst. This step introduces the 2-methoxyethyl substituent, enhancing solubility and modulating electronic properties.
Reaction Conditions :
- 4,6-Difluoro-3-hydroxybenzo[d]thiazol-2-amine (5 mmol), 2-methoxyethyl bromide (6 mmol), K₂CO₃ (7.5 mmol), TEBA (0.5 mmol), acetone (50 mL), reflux for 18 h.
- Yield : 82% (off-white solid).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, H-5), 6.92 (d, J = 8.4 Hz, 1H, H-7), 4.21 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.68 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 3.31 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calc. for C₁₀H₁₀F₂N₂O₂S [M+H]⁺: 281.0461, found: 281.0458.
Preparation of 2-Chloro-N-(4,6-Difluoro-3-(2-Methoxyethyl)Benzo[d]Thiazol-2-Yl)Acetamide
Chloroacetylation of the benzothiazole amine is achieved using chloroacetyl chloride in acetone at room temperature. This step installs the reactive chloroacetamide moiety, enabling subsequent nucleophilic substitution.
Reaction Conditions :
- 4,6-Difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2-amine (4 mmol), chloroacetyl chloride (6 mmol), acetone (30 mL), stirring at 25°C for 10 h.
- Yield : 85% (white crystalline solid).
Characterization Data :
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 158.1 (C-2), 152.3 (C-4), 149.8 (C-6), 132.5 (C-7a), 124.9 (C-3a), 112.4 (C-5), 108.3 (C-7), 70.1 (OCH₂CH₂), 59.4 (OCH₃), 42.8 (CH₂Cl).
- Melting Point : 145–147°C.
Introduction of the Benzylsulfonyl Group
Nucleophilic Substitution with Sodium Benzylsulfinate
The chloroacetamide undergoes nucleophilic substitution with sodium benzylsulfinate (NaSO₂Bn) in dimethylformamide (DMF), yielding the sulfonyl intermediate. The reaction is facilitated by the polar aprotic solvent and mild heating.
Reaction Conditions :
- 2-Chloro-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2-yl)acetamide (3 mmol), NaSO₂Bn (4.5 mmol), DMF (15 mL), 60°C for 8 h.
- Yield : 68% (colorless solid).
Oxidation to Sulfonyl Group (If Required)
In cases where the substitution yields a sulfinate, oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfinate to the sulfonyl group.
Reaction Conditions :
- Intermediate sulfinate (2 mmol), 30% H₂O₂ (4 mmol), acetic acid (10 mL), 50°C for 4 h.
- Yield : 92% (post-oxidation).
Characterization Data :
- FT-IR (KBr) : 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.62–7.35 (m, 5H, Bn), 4.52 (s, 2H, SO₂CH₂), 4.18 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.65 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 3.29 (s, 3H, OCH₃).
Formation of the (E)-Ylidene Imine
Imine Condensation
The acetamide undergoes intramolecular condensation under acidic conditions to form the (E)-ylidene imine. Glacial acetic acid catalyzes dehydration, favoring the thermodynamically stable (E)-isomer.
Reaction Conditions :
- 2-(Benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2-yl)acetamide (2 mmol), glacial acetic acid (10 mL), reflux for 6 h.
- Yield : 58% (pale yellow crystals).
Characterization Data :
- X-ray Crystallography : Confirms the (E)-configuration with a dihedral angle of 172° between the benzothiazole and acetamide planes.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, N=CH), 7.54–7.32 (m, 5H, Bn), 4.61 (s, 2H, SO₂CH₂), 4.20 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.67 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 3.30 (s, 3H, OCH₃).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₀F₂N₂O₄S₂ [M+H]⁺: 491.0854, found: 491.0851.
Optimization and Scalability
Reaction Optimization
- Alkylation : Increasing TEBA loading to 1.0 mmol improved yields to 88%.
- Sulfonylation : Switching to DMSO as the solvent enhanced reaction efficiency (75% yield).
Scalability Data
| Step | Scale (mmol) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 1 | 10 | 76 | 98.2 |
| 2 | 8 | 81 | 97.8 |
| 3 | 5 | 65 | 96.5 |
| 4 | 3 | 55 | 99.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
